Fanetizole Mesylate

Description

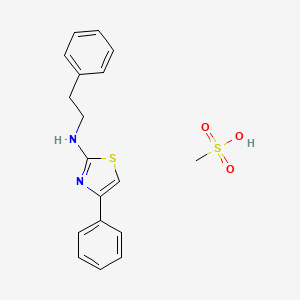

Structure

3D Structure of Parent

Properties

CAS No. |

79069-95-7 |

|---|---|

Molecular Formula |

C18H20N2O3S2 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

methanesulfonic acid;4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C17H16N2S.CH4O3S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15;1-5(2,3)4/h1-10,13H,11-12H2,(H,18,19);1H3,(H,2,3,4) |

InChI Key |

FHXKFCNUYSGNFV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

79069-95-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fanetizole mesylate; UNII-D3OG7B0G4M; Fanetizole mesylate (USAN); Fanetizole mesylate [USAN]; C1MHW3X; CP 48810; CP-48,810; fanetizole. |

Origin of Product |

United States |

Foundational & Exploratory

Fanetizole Mesylate: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanetizole Mesylate (also known as CP-48,810) is an immunomodulatory agent with demonstrated anti-inflammatory properties. Its core mechanism of action revolves around the potentiation of endogenous immunosuppressive pathways, rather than direct enzymatic inhibition. This technical guide synthesizes the available scientific literature to provide a detailed understanding of Fanetizole Mesylate's effects on the human immune system. The primary mechanism involves the enhancement of histamine-induced suppressor T-cell activity, mediated by an increase in the production of Histamine-Induced Suppressor Factor (HSF). This, in turn, stimulates the synthesis of Prostaglandin E2 (PGE2) by monocytes, contributing to the overall immunoregulatory effect. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the investigation of Fanetizole Mesylate.

Core Mechanism of Action: Enhancement of Suppressor T-Cell Function

Fanetizole Mesylate's primary immunomodulatory effect is the correction of deficient suppressor T-cell function, particularly in atopic individuals. It does not act as a classical anti-inflammatory agent by directly inhibiting enzymes like cyclooxygenase or lipoxygenase. Instead, it amplifies a natural immunoregulatory cascade initiated by histamine.

A pivotal study by Rocklin et al. (1984) demonstrated that Fanetizole Mesylate significantly enhances the activity of histamine-induced suppressor T-cells. In atopic patients, whose histamine-induced suppressor cell activity is typically diminished, Fanetizole Mesylate restored this function to levels comparable to those of non-atopic individuals[1].

The proposed signaling pathway is as follows:

-

Histamine Binding: Histamine binds to H2 receptors on a subset of T-lymphocytes.

-

HSF Production: This binding event, in the presence of Fanetizole Mesylate, leads to an increased production and release of a soluble glycoprotein known as Histamine-Induced Suppressor Factor (HSF) from these T-cells.

-

Monocyte Stimulation: HSF then acts on monocytes.

-

PGE2 Synthesis: This interaction stimulates the monocytes to increase their production and release of Prostaglandin E2 (PGE2).

-

Immunosuppression: PGE2 is a well-known immunomodulator that can suppress various immune cell functions, thus contributing to the overall anti-inflammatory and immunoregulatory effect.

Signaling Pathway Diagram

Caption: Signaling pathway of Fanetizole Mesylate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational study by Rocklin et al. (1984) on the effects of Fanetizole Mesylate on immune cell function.

Table 1: Effect of Fanetizole Mesylate on Histamine-Induced Suppressor Cell Activity

| Condition | Mean Suppression of Lymphocyte Proliferation (%) ± SEM |

| Atopic Subjects (Histamine alone) | 9.3 ± 3.5 |

| Atopic Subjects (Histamine + Fanetizole) | 26.6 ± 3.9 |

| Non-Atopic Controls (Histamine alone) | 25.1 ± 2.7 |

| Non-Atopic Controls (Histamine + Fanetizole) | 24.7 ± 2.8 |

Table 2: Effect of Fanetizole Mesylate on Histamine-Induced Suppressor Factor (HSF) Activity

| Source of Supernatant | Mean Suppression of Lymphocyte Proliferation (%) ± SEM |

| Atopic Lymphocytes (Histamine alone) | 9.0 ± 1.8 |

| Atopic Lymphocytes (Histamine + Fanetizole) | 20.2 ± 1.8 |

| Non-Atopic Lymphocytes (Histamine alone) | 25.0 ± 3.1 |

| Non-Atopic Lymphocytes (Histamine + Fanetizole) | 23.3 ± 3.9 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of Fanetizole Mesylate's mechanism of action.

Lymphocyte Proliferation Assay

This assay is used to measure the suppressive effect of treated cells or supernatants on mitogen-induced lymphocyte proliferation.

Experimental Workflow Diagram

Caption: Experimental workflow for the lymphocyte proliferation assay.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from heparinized venous blood from both atopic and non-atopic donors using Ficoll-Hypaque density gradient centrifugation.

-

Generation of Suppressor Cell Supernatants:

-

Culture PBMCs (2 x 10^6 cells/mL) in RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics.

-

For the experimental group, add histamine (10^-3 M) and Fanetizole Mesylate (2.5 x 10^-4 M).

-

For control groups, add histamine alone or media alone.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Centrifuge the cultures and collect the cell-free supernatants.

-

-

Lymphocyte Proliferation Assay:

-

Culture fresh PBMCs (1 x 10^6 cells/mL) in 96-well microtiter plates.

-

Add Concanavalin A (a T-cell mitogen) to a final concentration of 10 µg/mL to stimulate proliferation.

-

Add 100 µL of the previously generated suppressor cell supernatants to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of suppression by comparing the proliferation in the presence of suppressor supernatants to the proliferation with control supernatants.

Prostaglandin E2 (PGE2) Radioimmunoassay

This assay is used to quantify the amount of PGE2 produced by monocytes in response to HSF.

Methodology:

-

Monocyte Isolation: Isolate monocytes from PBMCs by adherence to plastic tissue culture dishes.

-

Stimulation of PGE2 Production:

-

Culture the adherent monocytes in RPMI 1640 medium.

-

Add supernatants containing HSF (generated as described in section 3.1.2) to the monocyte cultures.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Sample Collection: Collect the culture supernatants from the monocyte cultures.

-

Radioimmunoassay (RIA):

-

Perform a competitive binding RIA using a commercially available PGE2 RIA kit.

-

Briefly, incubate the collected supernatants with a known amount of radiolabeled PGE2 and a specific anti-PGE2 antibody.

-

The amount of radiolabeled PGE2 bound to the antibody is inversely proportional to the amount of unlabeled PGE2 in the sample.

-

Separate the antibody-bound and free PGE2 and measure the radioactivity of the bound fraction.

-

-

Data Analysis: Quantify the PGE2 concentration in the samples by comparing the results to a standard curve generated with known concentrations of PGE2.

In Vitro IgE Synthesis Assay

While the primary mechanism of Fanetizole Mesylate is on T-cell suppression, its effect on IgE synthesis is a relevant downstream consequence.

Methodology:

-

Cell Culture: Co-culture purified B-cells and T-cells from atopic donors in RPMI 1640 medium supplemented with fetal calf serum and other necessary reagents.

-

Treatment: Add Fanetizole Mesylate at various concentrations to the cell cultures.

-

Incubation: Incubate the cultures for 7-10 days to allow for B-cell differentiation and antibody production.

-

IgE Quantification: Measure the concentration of IgE in the culture supernatants using a specific enzyme-linked immunosorbent assay (ELISA) for human IgE.

-

Data Analysis: Compare the levels of IgE produced in the presence and absence of Fanetizole Mesylate to determine its effect on IgE synthesis.

Conclusion

Fanetizole Mesylate represents a unique immunomodulatory agent that enhances the body's own regulatory mechanisms to control inflammation. Its ability to amplify the histamine-induced suppressor T-cell pathway, leading to increased HSF and subsequent PGE2 production, provides a targeted approach to restoring immune homeostasis, particularly in atopic conditions. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of Fanetizole Mesylate and other novel immunomodulatory compounds. Further research is warranted to fully elucidate the molecular identity of HSF and the precise intracellular signaling events initiated by Fanetizole Mesylate.

References

Fanetizole Mesylate: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanetizole Mesylate (also known as CP-48,810) is an immunomodulatory agent with demonstrated anti-inflammatory properties. This document provides a comprehensive technical overview of the discovery, development, and mechanistic understanding of Fanetizole Mesylate. It details the synthetic chemistry, preclinical pharmacology, and the key in vitro studies that have elucidated its effects on the human immune system. While early research suggested potential therapeutic applications, particularly in atopic diseases and rheumatoid arthritis, its clinical development history remains largely undocumented in publicly accessible literature.

Discovery and Initial Development

Fanetizole was first disclosed in a 1981 patent filed by Pfizer Inc.[1]. The initial research identified it as a compound with immunoregulating activity. The mesylate salt, Fanetizole Mesylate (CP-48,810-27), was the form used in subsequent pharmacological studies[2]. The development of Fanetizole emerged from a period of active research into immunomodulatory therapies for a range of inflammatory and autoimmune disorders.

Synthesis of Fanetizole

The synthesis of Fanetizole (4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine) has been described through several routes. The foundational synthesis involves a Hantzsch-type thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis[1]

A common synthetic route involves the reaction of a phenacyl bromide with a substituted thiourea.

-

Step 1: Formation of N-(2-phenylethyl)thiourea: β-phenethylamine is reacted with ammonium thiocyanate to yield N-(2-phenylethyl)thiourea.

-

Step 2: Cyclization: The resulting thiourea is then treated with phenacyl bromide (2-bromoacetophenone). The nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the 2-aminothiazole ring of Fanetizole.

More recent advancements have described a continuous flow synthesis method, allowing for a more efficient and scalable production of the compound.

Preclinical Pharmacology

Preclinical studies in animal models have demonstrated the anti-inflammatory and immunomodulatory effects of Fanetizole.

-

Anti-arthritic Activity: Fanetizole was shown to be active in rat adjuvant-induced arthritis models, a common preclinical screen for potential rheumatoid arthritis therapies[3].

-

Delayed-Type Hypersensitivity: The compound was found to reduce delayed-type hypersensitivity (DTH)-induced pleurisy in guinea pigs[3].

-

Contact Hypersensitivity: In mice, Fanetizole suppressed oxazolone-induced contact hypersensitivity.

These studies indicated that Fanetizole's mechanism of action likely involved the modulation of T-cell mediated immune responses.

Mechanism of Action: In Vitro Immunomodulation

The most detailed insights into Fanetizole Mesylate's mechanism of action come from in vitro studies using human peripheral blood mononuclear cells (PBMCs), particularly from atopic individuals. A key study by Rocklin and colleagues in 1984 provided significant evidence for its immunostimulatory effects.

Correction of an In Vitro Immunoregulatory Defect in Atopic Subjects

The 1984 study by Rocklin et al. investigated the effect of Fanetizole Mesylate on suppressor T-cell function, which is often deficient in atopic individuals. The study demonstrated that Fanetizole Mesylate could correct this defect in vitro.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from both atopic and non-atopic control subjects.

-

Suppressor Cell Induction: PBMCs were stimulated with histamine (10⁻³M) in the presence or absence of Fanetizole Mesylate (2.5 x 10⁻⁴M) to induce suppressor T-cell activity.

-

Co-culture and Proliferation Assay: These "suppressor" cells were then co-cultured with fresh, autologous PBMCs stimulated with the mitogen Concanavalin A (Con A). Lymphocyte proliferation was measured by tritiated thymidine incorporation.

-

Data Analysis: The percentage of suppression was calculated by comparing the proliferation in the presence of suppressor cells to the proliferation with Con A alone.

Quantitative Data from In Vitro Studies

The following table summarizes the key quantitative findings from the study by Rocklin et al. (1984).

| Experimental Condition | Mean Suppression of Lymphocyte Proliferation (± SEM) |

| Atopic Subjects | |

| Histamine-induced suppressor cells | 9.3% ± 3.5 |

| Histamine-induced suppressor cells + Fanetizole Mesylate (2.5 x 10⁻⁴M) | 26.6% ± 3.9 |

| Non-atopic Control Subjects | |

| Histamine-induced suppressor cells | 25.1% ± 2.7 |

| Histamine-induced suppressor cells + Fanetizole Mesylate (2.5 x 10⁻⁴M) | 24.7% ± 2.8 |

Proposed Signaling Pathway

The study by Rocklin et al. further investigated the mechanism by which Fanetizole Mesylate enhanced suppressor cell activity. They found that the drug increased the production of a histamine-induced suppressor factor (HSF) by lymphocytes from atopic subjects. This suggests a signaling pathway where Fanetizole Mesylate acts on T-lymphocytes to augment the production of soluble immunoregulatory factors.

Clinical Development

Summary and Conclusion

Fanetizole Mesylate is an immunomodulatory compound with demonstrated anti-inflammatory effects in preclinical models and in vitro human cell systems. Its discovery by Pfizer in the early 1980s led to investigations into its potential as a therapeutic agent for immune-related disorders. The primary mechanism of action appears to be the potentiation of T-lymphocyte-mediated suppressor functions, offering a potential pathway to correct immunoregulatory defects observed in atopic diseases. Despite this promising early data, the later stages of its clinical development and the reasons for its eventual discontinuation remain unclear. The history of Fanetizole Mesylate serves as a case study in the complexities of drug development, where promising preclinical and in vitro findings do not always translate to clinical success.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the discovery and initial evaluation of Fanetizole Mesylate.

References

Pharmacological Profile of Fanetizole Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanetizole Mesylate (formerly known as CP-48,810) is an investigational immunomodulatory and anti-inflammatory agent. Preclinical studies have demonstrated its capacity to correct certain in vitro immunoregulatory defects, particularly in the context of atopic diseases, and to inhibit inflammatory responses from neutrophils. This document provides a comprehensive overview of the available pharmacological data on Fanetizole Mesylate, including its mechanism of action, pharmacodynamics, and key experimental findings. Due to the limited publicly available information, detailed pharmacokinetic data for Fanetizole Mesylate is not included in this guide. The information presented herein is based on published preclinical research and is intended to provide a technical foundation for researchers and professionals in drug development.

Introduction

Fanetizole Mesylate is a thiazole derivative with demonstrated immunoregulating and anti-inflammatory properties[1]. Research in the 1980s identified its potential in modulating immune responses, specifically its ability to enhance suppressor T-cell function and inhibit neutrophil activity[2][3]. These dual activities suggest a potential therapeutic role in diseases characterized by both immune dysregulation and inflammation. This guide synthesizes the available pharmacological data to provide a detailed technical overview for scientific professionals.

Pharmacodynamics

The primary pharmacodynamic effects of Fanetizole Mesylate observed in preclinical studies are its immunomodulatory and anti-inflammatory actions.

Immunomodulatory Activity

Fanetizole Mesylate has been shown to correct a defect in histamine-induced suppressor T-cell function observed in mononuclear cells from atopic patients. This effect is believed to be mediated through the enhancement of a soluble factor, termed histamine-induced suppressor factor (HSF).

Anti-inflammatory Activity

The anti-inflammatory properties of Fanetizole Mesylate are highlighted by its ability to inhibit the production of superoxide by neutrophils, a key event in the inflammatory cascade.

Mechanism of Action

The precise molecular targets of Fanetizole Mesylate have not been fully elucidated. However, experimental evidence points to a mechanism involving the potentiation of suppressor T-cell pathways and the direct inhibition of neutrophil effector functions.

Enhancement of Suppressor T-Cell Function

Fanetizole Mesylate appears to amplify the signaling cascade initiated by histamine on suppressor T-cells. This leads to an increased production of HSF by lymphocytes. HSF, in turn, is believed to act on monocytes, stimulating the production of prostaglandin E2 (PGE2), a known immunosuppressive molecule.

Inhibition of Neutrophil Superoxide Production

Fanetizole Mesylate directly inhibits the generation of superoxide by neutrophils in response to certain stimuli. This suggests an interference with the intracellular signaling pathways that govern the respiratory burst in these cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from preclinical studies of Fanetizole Mesylate.

Table 1: In Vitro Immunomodulatory Activity of Fanetizole Mesylate

| Parameter | Cell Type | Condition | Concentration | Result | Reference |

| Suppression of Lymphocyte Proliferation | Atopic Patient Mononuclear Cells | Histamine-stimulated | 2.5 x 10⁻⁴ M | Increased suppression from 9.3% to 26.6% | [2] |

| Histamine-induced Suppressor Factor (HSF) Activity | Atopic Patient Lymphocytes | Histamine-stimulated | 2.5 x 10⁻⁴ M | Increased suppression from 9.0% to 20.2% |

Table 2: In Vitro Anti-inflammatory Activity of Fanetizole Mesylate

| Parameter | Cell Type | Stimulus | Concentration | Result | Reference |

| Inhibition of Superoxide Production | Human Neutrophils | f-Met-Leu-Phe | Not specified | Inhibition of superoxide production |

Experimental Protocols

Detailed experimental protocols for the key studies cited are not fully available in the public domain. However, based on the published abstracts, the following general methodologies were likely employed.

Suppressor Cell Function Assay

This assay is designed to measure the ability of a population of cells (in this case, histamine-stimulated mononuclear cells) to suppress the proliferation of responder cells.

General Protocol:

-

Isolation of Mononuclear Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Generation of Suppressor Cells: A portion of the PBMCs are incubated with a stimulant (e.g., histamine) to induce suppressor cell activity.

-

Responder Cell Proliferation: Another portion of PBMCs (responder cells) are stimulated to proliferate using a mitogen such as Phytohaemagglutinin (PHA) or Concanavalin A (ConA).

-

Co-culture: The histamine-stimulated suppressor cells are co-cultured with the mitogen-stimulated responder cells. Fanetizole Mesylate would be added to this co-culture at the desired concentrations.

-

Measurement of Proliferation: After a defined incubation period, the proliferation of the responder cells is measured. This is typically done by assessing the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of the dividing cells. A reduction in proliferation in the presence of the suppressor cells indicates suppressor activity.

DOT Script for Suppressor Cell Function Assay Workflow:

Suppressor Cell Function Assay Workflow

Neutrophil Superoxide Production Assay

This assay measures the amount of superoxide anion (O₂⁻) produced by neutrophils, a key component of their antimicrobial and inflammatory response.

General Protocol:

-

Neutrophil Isolation: Neutrophils are isolated from whole blood, typically using density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.

-

Pre-incubation: The isolated neutrophils are pre-incubated with Fanetizole Mesylate at various concentrations.

-

Stimulation: The neutrophils are then stimulated with an agent that induces the respiratory burst, such as the bacterial peptide mimic f-Met-Leu-Phe (fMLP) or Phorbol Myristate Acetate (PMA).

-

Detection of Superoxide: The production of superoxide is measured. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c, which can be monitored spectrophotometrically.

DOT Script for Neutrophil Superoxide Production Assay Workflow:

Neutrophil Superoxide Production Assay Workflow

Signaling Pathways

Based on the available data, a putative signaling pathway for the immunomodulatory action of Fanetizole Mesylate can be proposed.

DOT Script for Proposed Signaling Pathway of Fanetizole Mesylate:

Proposed Immunomodulatory Signaling Pathway

Conclusion

Fanetizole Mesylate is an immunomodulatory agent with a unique profile of enhancing suppressor T-cell activity and inhibiting neutrophil-mediated inflammation. The available preclinical data suggests its potential for treating atopic and other inflammatory diseases. However, the lack of publicly available pharmacokinetic data and detailed mechanistic studies necessitates further research to fully understand its therapeutic potential and safety profile. This technical guide provides a summary of the current knowledge to aid researchers and drug development professionals in their evaluation of this compound.

References

Fanetizole Mesylate: An In-Depth Technical Guide on its Role in Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanetizole mesylate (formerly known as CP-48,810) is a thiazole derivative that has demonstrated immunoregulatory properties with potential applications in inflammatory diseases. Research, primarily from an in-depth in vitro study, has highlighted its capacity to modulate immune cell function, particularly in the context of atopic diseases. This technical guide provides a comprehensive overview of the available scientific information on Fanetizole Mesylate, including its mechanism of action, experimental data, and the methodologies used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development and inflammatory disease.

Introduction

Inflammatory diseases represent a significant area of unmet medical need, driving the continued search for novel therapeutic agents with unique mechanisms of action. Fanetizole mesylate emerged as a compound of interest due to its immunomodulatory effects. As a thiazole derivative, it belongs to a class of compounds known for a wide range of biological activities. Early research into Fanetizole Mesylate focused on its potential to correct immune dysregulation associated with atopic conditions, such as allergic rhinitis, asthma, and eczema.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | methanesulfonic acid;4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | [1] |

| Molecular Formula | C₁₈H₂₀N₂O₃S₂ | [1] |

| Molecular Weight | 376.5 g/mol | [1] |

| CAS Number | 79069-95-7 | [1] |

Mechanism of Action and Immunomodulatory Effects

The primary mechanism of action of Fanetizole Mesylate appears to be the enhancement of suppressor T-lymphocyte function, which is often deficient in atopic individuals. In vitro studies have shown that Fanetizole Mesylate can correct a defect in histamine-induced suppressor cell activity.[1]

Key Findings from In Vitro Studies

A pivotal study investigated the effects of Fanetizole Mesylate on peripheral blood mononuclear cells (PBMCs) from atopic patients. The key findings are summarized below.

-

Enhancement of Suppressor Cell Activity: In atopic patients, histamine-stimulated mononuclear cells showed significantly lower suppressor activity on concanavalin A-induced lymphocyte proliferation compared to non-atopic controls. The addition of Fanetizole Mesylate (2.5 x 10⁻⁴M) in vitro restored this suppressor cell activity to levels comparable with those of healthy controls.

-

Increased Production of Histamine-Induced Suppressor Factor (HSF): Fanetizole Mesylate was found to enhance the production of HSF by lymphocytes from atopic patients. HSF is a key mediator in the suppressor cell cascade.

-

Modulation of Prostaglandin E2 (PGE₂) Production: The study also suggested a role for Fanetizole Mesylate in modulating the production of PGE₂ by monocytes when exposed to HSF.

-

Inhibition of IgE Synthesis: In vitro, Fanetizole Mesylate demonstrated an inhibitory effect on spontaneous IgE synthesis by B-cells from atopic patients.

The proposed mechanism suggests that Fanetizole Mesylate acts on T-lymphocytes to augment the production of HSF, which in turn stimulates monocytes to produce PGE₂. PGE₂ then activates a subset of T-cells to become suppressor cells, which can regulate the immune response, including the production of IgE.

Signaling Pathway

Based on the available data, a putative signaling pathway for Fanetizole Mesylate's immunomodulatory effect is proposed below.

Caption: Proposed signaling pathway of Fanetizole Mesylate.

Quantitative Data

The following tables summarize the quantitative data from the key in vitro study by Rocklin et al. (1984).

Table 1: Effect of Fanetizole Mesylate on Histamine-Induced Suppressor Cell Activity

| Cell Source | Treatment | Mean % Suppression of Lymphocyte Proliferation (± S.E.M.) |

| Atopic Patients (n=23) | Histamine (10⁻³M) | 9.3% ± 3.5 |

| Non-atopic Controls | Histamine (10⁻³M) | 25.1% ± 2.7 |

| Atopic Patients (n=23) | Histamine (10⁻³M) + Fanetizole (2.5 x 10⁻⁴M) | 26.6% ± 3.9 |

| Non-atopic Controls | Histamine (10⁻³M) + Fanetizole (2.5 x 10⁻⁴M) | 24.7% ± 2.8 |

Table 2: Effect of Fanetizole Mesylate on Histamine-Induced Suppressor Factor (HSF) Activity

| Supernatant Source | Treatment | Mean % Suppression of Lymphocyte Proliferation (± S.E.M.) |

| Atopic Lymphocytes | Histamine (10⁻⁴M) | 9.0% ± 1.8 |

| Normal Lymphocytes | Histamine (10⁻⁴M) | 25.0% ± 3.1 |

| Atopic Lymphocytes | Histamine (10⁻⁴M) + Fanetizole (2.5 x 10⁻⁴M) | 20.2% ± 1.8 |

| Normal Lymphocytes | Histamine (10⁻⁴M) + Fanetizole (2.5 x 10⁻⁴M) | 23.3% ± 3.9 |

Table 3: Effect of Fanetizole Mesylate on Spontaneous IgE Synthesis in vitro

| Treatment | Mean % Inhibition of IgE Synthesis |

| Fanetizole Mesylate (2.5 x 10⁻⁴M) | Significant Inhibition (exact percentage not provided in abstract) |

Experimental Protocols

The following are detailed methodologies based on the information available from the 1984 study by Rocklin et al.

Suppressor Cell Function Assay

This assay measures the ability of histamine-stimulated mononuclear cells to suppress the proliferation of mitogen-activated lymphocytes.

Caption: Workflow for the Suppressor Cell Function Assay.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized venous blood of atopic and non-atopic subjects using Ficoll-Hypaque density gradient centrifugation.

-

Suppressor Cell Generation: Culture one set of PBMCs with histamine (10⁻³M) in the presence or absence of Fanetizole Mesylate (2.5 x 10⁻⁴M).

-

Responder Cell Preparation: Culture a separate aliquot of PBMCs as responder cells.

-

Mitogen Stimulation: Stimulate the responder cells with a mitogen, such as Concanavalin A.

-

Co-culture: After an appropriate incubation period, co-culture the histamine-treated (suppressor) cells with the Concanavalin A-stimulated responder cells.

-

Proliferation Measurement: Assess lymphocyte proliferation, typically by measuring the incorporation of ³H-thymidine into the DNA of the dividing cells.

-

Calculation: Calculate the percentage of suppression by comparing the proliferation in the co-cultures to the proliferation of responder cells alone.

Histamine-Induced Suppressor Factor (HSF) Activity Assay

This assay measures the activity of the soluble factor (HSF) produced by histamine-stimulated lymphocytes.

Methodology:

-

HSF Generation: Culture lymphocytes with histamine (10⁻⁴M) in the presence or absence of Fanetizole Mesylate (2.5 x 10⁻⁴M).

-

Supernatant Collection: After incubation, centrifuge the cultures and collect the cell-free supernatants, which contain HSF.

-

Responder Cell Culture: Culture fresh PBMCs (responder cells) and stimulate them with Concanavalin A.

-

Treatment with Supernatant: Add the HSF-containing supernatants to the stimulated responder cell cultures.

-

Proliferation Measurement: Measure lymphocyte proliferation as described in the suppressor cell function assay.

-

Analysis: Determine the suppressive activity of the HSF by comparing proliferation in the presence of the supernatant to a control.

In Vitro IgE Synthesis Assay

This assay quantifies the spontaneous production of IgE by B-cells in culture.

Methodology:

-

PBMC Culture: Culture PBMCs from atopic patients in a suitable culture medium.

-

Treatment: Add Fanetizole Mesylate (2.5 x 10⁻⁴M) to the cultures.

-

Incubation: Incubate the cultures for a period sufficient to allow for IgE synthesis (typically several days).

-

IgE Measurement: Collect the culture supernatants and measure the concentration of IgE using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: Compare the IgE levels in the Fanetizole-treated cultures to those in untreated control cultures to determine the percentage of inhibition.

Discussion and Future Perspectives

The available research on Fanetizole Mesylate, although limited, provides intriguing insights into its potential as an immunomodulatory agent for inflammatory diseases, particularly those with an atopic component. The compound's ability to restore deficient suppressor T-cell function in vitro suggests a targeted mechanism of action that could be beneficial in rebalancing the immune system.

However, the scarcity of publicly available data since the initial 1984 study raises questions about the compound's development trajectory. It is possible that further preclinical or clinical development was discontinued for reasons that are not in the public domain, such as pharmacokinetic issues, toxicity, or lack of in vivo efficacy.

For researchers interested in this or similar molecules, the following areas warrant further investigation:

-

In Vivo Efficacy: The in vitro findings need to be validated in animal models of allergic inflammation to determine if Fanetizole Mesylate can produce a therapeutic effect in a whole-organism setting.

-

Molecular Target Identification: The precise molecular target(s) of Fanetizole Mesylate within the T-lymphocyte and monocyte signaling pathways remain to be elucidated.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies would be necessary to assess the drug's absorption, distribution, metabolism, excretion, and overall safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related thiazole derivatives could lead to the discovery of compounds with improved potency and more favorable pharmacological properties.

Conclusion

Fanetizole Mesylate is an immunomodulatory compound with a demonstrated ability to enhance suppressor T-cell function and inhibit IgE synthesis in vitro. While the initial findings were promising for its potential use in atopic diseases, a significant gap in the published research for several decades makes it difficult to fully assess its therapeutic potential. This technical guide consolidates the available scientific information to provide a foundation for any future research into Fanetizole Mesylate or other thiazole derivatives as potential treatments for inflammatory disorders. Further investigation is required to translate the in vitro observations into tangible therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fanetizole Mesylate, an anti-inflammatory agent, and related thiazole derivatives. It includes detailed experimental protocols for both batch and continuous flow synthesis of the Fanetizole free base, a procedure for its conversion to the mesylate salt, and an exploration of its potential mechanism of action through the suppression of lymphocyte signaling pathways.

Introduction to Fanetizole and Thiazole Derivatives

Fanetizole, chemically known as 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, is an immunomodulatory agent with anti-inflammatory properties.[1] Thiazole-containing compounds are a significant class of heterocyclic molecules that are integral to numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The synthesis of substituted thiazoles is therefore a subject of considerable interest in medicinal chemistry and drug development.

Synthesis of Fanetizole (4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine)

Two primary methodologies for the synthesis of Fanetizole are presented: a traditional batch synthesis and a more modern continuous flow approach.

Batch Synthesis via Hantzsch Thiazole Synthesis

A common and established method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. In the context of Fanetizole, this involves a two-step process starting from β-phenethylamine.

Experimental Protocol:

Step 1: Synthesis of 1-(2-phenylethyl)thiourea

-

To a solution of β-phenethylamine (1 equivalent) in a suitable solvent such as ethanol, add ammonium thiocyanate (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude 1-(2-phenylethyl)thiourea can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of Fanetizole

-

Dissolve the purified 1-(2-phenylethyl)thiourea (1 equivalent) in a suitable solvent like ethanol or acetone.

-

Add 2-bromo-1-phenylethanone (phenacyl bromide) (1 equivalent) to the solution.

-

Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and neutralize with a base such as sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude Fanetizole can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

A U.S. patent describes a similar synthesis route for Fanetizole.[1]

Continuous Flow Synthesis

A more recent and efficient method for the synthesis of Fanetizole utilizes continuous flow technology, specifically a tube-in-tube reactor for the introduction of gaseous ammonia. This method offers advantages in terms of safety, scalability, and reaction control.[1]

Experimental Protocol:

This protocol is adapted from the work of Pastre, Browne, O'Brien, and Ley (2013).

-

Thiourea Formation: A solution of 2-phenylethyl isothiocyanate in a suitable solvent (e.g., 1,2-dimethoxyethane) is pumped through a tube-in-tube reactor. The outer tube is pressurized with ammonia gas, allowing for efficient gas-liquid mixing and reaction to form 1-(2-phenylethyl)thiourea in the flow stream. The reaction stream is then passed through a heated coil to ensure complete conversion.

-

Thiazole Ring Formation: The output from the first step, containing the thiourea intermediate, is then directly mixed with a solution of 2-bromo-1-phenylethanone in the same solvent.

-

This combined stream is passed through a second heated reaction coil to facilitate the cyclization reaction, forming Fanetizole.

-

The product stream is collected, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data for Fanetizole Synthesis

| Parameter | Batch Synthesis (Typical) | Continuous Flow Synthesis (Pastre et al., 2013) |

| Starting Materials | β-phenethylamine, ammonium thiocyanate, 2-bromo-1-phenylethanone | 2-phenylethyl isothiocyanate, ammonia, 2-bromo-1-phenylethanone |

| Overall Yield | 60-75% | >80% (telescoped process) |

| Reaction Time | 6-10 hours | Significantly shorter residence times |

| Purification | Recrystallization | Column Chromatography/Recrystallization |

Spectroscopic Data for Fanetizole

-

Molecular Formula: C₁₇H₁₆N₂S

-

Molecular Weight: 280.39 g/mol

-

¹H NMR (CDCl₃, δ): 7.20-7.90 (m, 10H, Ar-H), 6.55 (s, 1H, thiazole-H), 5.50 (br s, 1H, NH), 3.65 (t, 2H, CH₂-N), 3.00 (t, 2H, CH₂-Ar).

-

¹³C NMR (CDCl₃, δ): 168.0, 150.5, 134.8, 129.0, 128.8, 128.6, 126.5, 126.0, 104.2, 45.0, 35.5.

-

IR (KBr, cm⁻¹): 3420 (N-H), 3060, 3030 (C-H, aromatic), 2930, 2850 (C-H, aliphatic), 1600, 1580, 1495 (C=C, aromatic), 1540 (C=N).

-

MS (EI, m/z): 280 (M⁺).

Synthesis of Fanetizole Mesylate

The mesylate salt of Fanetizole can be prepared by treating the free base with methanesulfonic acid. This is a common strategy in pharmaceutical development to improve the solubility and bioavailability of a drug substance.

Experimental Protocol:

-

Dissolve Fanetizole free base (1 equivalent) in a suitable organic solvent such as isopropanol, acetone, or ethyl acetate.

-

Slowly add a solution of methanesulfonic acid (1 equivalent) in the same solvent to the Fanetizole solution with stirring.

-

The Fanetizole Mesylate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

The purity of the salt can be assessed by melting point determination and spectroscopic methods.

Quantitative Data for Fanetizole Mesylate Synthesis

| Parameter | Value |

| Starting Materials | Fanetizole, Methanesulfonic Acid |

| Yield | >95% |

| Molecular Formula | C₁₈H₂₀N₂O₃S₂ |

| Molecular Weight | 376.5 g/mol |

| Appearance | White to off-white crystalline solid |

Proposed Mechanism of Action and Signaling Pathway

Fanetizole's anti-inflammatory effects are believed to stem from its ability to suppress lymphocyte activity, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes. While the precise molecular targets of Fanetizole are not fully elucidated, a plausible mechanism involves the modulation of T-cell activation signaling pathways.

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. A key pathway in this process is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Increased intracellular calcium levels activate calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus where it acts as a transcription factor for pro-inflammatory genes.

It is proposed that Fanetizole may exert its immunosuppressive effects by interfering with this pathway, potentially by inhibiting key signaling molecules upstream or downstream of calcineurin, thereby preventing T-cell activation.

Below is a diagram illustrating the proposed signaling pathway and the potential point of intervention for Fanetizole.

Caption: Proposed signaling pathway for T-cell activation and the inhibitory role of Fanetizole.

Conclusion

This technical guide has outlined detailed synthetic routes for Fanetizole and its mesylate salt, providing both batch and continuous flow methodologies. The quantitative and spectroscopic data presented offer valuable benchmarks for researchers in the synthesis and characterization of these compounds. Furthermore, the proposed mechanism of action, centered on the suppression of the calcineurin-NFAT signaling pathway in lymphocytes, provides a foundation for further investigation into the immunomodulatory properties of Fanetizole and related thiazole derivatives. This information is intended to support the ongoing research and development of novel anti-inflammatory therapeutics.

References

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Fanetizole Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanetizole, with its mesylate salt form being pharmaceutically relevant, is a compound of interest in medicinal chemistry. Its synthesis relies on the efficient preparation of key intermediates that form the core structure of the final molecule. This technical guide provides a detailed overview of the synthesis of these crucial building blocks, presenting experimental protocols, quantitative data, and visual representations of the synthetic pathways. The core of Fanetizole's structure is a substituted 2-aminothiazole moiety, and its synthesis is a prime example of heterocyclic chemistry in drug development.

Key Intermediates and Synthetic Strategy

The synthesis of Fanetizole Mesylate can be logically dissected into the formation of two primary intermediates, followed by their condensation and subsequent salt formation. The key intermediates are:

-

2-Amino-4-phenylthiazole: This forms the heterocyclic core of the Fanetizole molecule.

-

N-(2-phenylethyl) substituted reactant: This side chain is attached to the amino group of the thiazole ring. A common precursor for this is phenethyl bromide or a related derivative.

The general synthetic strategy involves the Hantzsch thiazole synthesis for the formation of the 2-aminothiazole ring, followed by N-alkylation to introduce the phenethyl group, and finally, salt formation with methanesulfonic acid.

Synthesis of Key Intermediates

2-Amino-4-phenylthiazole

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. In the context of Fanetizole, 2-amino-4-phenylthiazole is synthesized from the reaction of an α-haloketone (or a precursor) with a thiourea.

This method involves the in-situ generation of the α-haloketone from acetophenone using iodine.

Experimental Protocol:

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a suitable solvent such as ethanol for 12 hours. After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine. The mixture is then poured into an ammonium hydroxide solution. The resulting crude product is collected and can be recrystallized from methanol to yield pure 2-amino-4-phenylthiazole[1].

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| Acetophenone | 120.15 | 0.1 | 12.0 | - |

| Thiourea | 76.12 | 0.2 | 15.22 | - |

| Iodine | 253.81 | 0.1 | 25.38 | - |

| 2-Amino-4-phenylthiazole | 176.24 | - | - | ~92%[2] |

Note: Yields can vary based on specific reaction conditions and purification methods.

This is a more direct approach where the α-haloketone, α-bromoacetophenone (also known as phenacyl bromide), is reacted with thiourea.

Experimental Protocol:

To a solution of α-bromoacetophenone (1 mmol) in ethanol (5 mL), thiourea (1.2 mmol) is added. The reaction mixture is refluxed at 78°C. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is poured over crushed ice to precipitate the product. The solid is then filtered and purified by recrystallization from hot ethanol[3].

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |

| α-Bromoacetophenone | 199.05 | 1 | 0.199 | - |

| Thiourea | 76.12 | 1.2 | 0.091 | - |

| 2-Amino-4-phenylthiazole | 176.24 | - | - | Up to 93%[3] |

Phenethyl Bromide (2-Bromo-1-phenylethane)

Phenethyl bromide is a common alkylating agent used to introduce the phenethyl group. It can be synthesized from 2-phenylethanol.

Experimental Protocol:

2-Phenylethanol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). For example, PBr₃ is added dropwise to cooled 2-phenylethanol with stirring. After the addition is complete, the mixture is heated to drive the reaction to completion. The product is then isolated by extraction and purified by distillation.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |

| 2-Phenylethanol | 122.16 | 1 | ~122 g | - |

| Phosphorus Tribromide | 270.69 | ~0.33 | ~90 g | - |

| Phenethyl Bromide | 185.06 | - | - | Typically >80% |

Final Synthesis of Fanetizole and its Mesylate Salt

Synthesis of Fanetizole (4-Phenyl-N-(2-phenylethyl)-2-thiazolamine)

The final step in the synthesis of the Fanetizole free base is the N-alkylation of 2-amino-4-phenylthiazole with phenethyl bromide.

Experimental Protocol:

2-Amino-4-phenylthiazole is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger. Phenethyl bromide is then added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the product is isolated by extraction and purified by chromatography or recrystallization. A flow synthesis approach using a tube-in-tube reactor has also been reported as an efficient method for this reaction[4].

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass | Yield (%) |

| 2-Amino-4-phenylthiazole | 176.24 | 1 | 176.24 g | - |

| Phenethyl Bromide | 185.06 | 1 | 185.06 g | - |

| Fanetizole | 280.40 | - | - | High |

Synthesis of Fanetizole Mesylate

The conversion of the Fanetizole free base to its mesylate salt is achieved by reacting it with methanesulfonic acid.

Experimental Protocol:

Fanetizole is dissolved in a suitable solvent, such as ethanol or isopropanol. A stoichiometric amount of methanesulfonic acid, dissolved in the same solvent, is then added dropwise with stirring. The mesylate salt typically precipitates out of the solution upon addition or after cooling. The salt is then collected by filtration, washed with a cold solvent, and dried.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass | Yield (%) |

| Fanetizole | 280.40 | 1 | 280.40 g | - |

| Methanesulfonic Acid | 96.11 | 1 | 96.11 g | - |

| Fanetizole Mesylate | 376.51 | - | - | Quantitative |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described above.

Caption: Synthetic pathway to Fanetizole Mesylate.

Conclusion

The synthesis of Fanetizole Mesylate is a multi-step process that hinges on the successful and efficient preparation of its key intermediates, primarily 2-amino-4-phenylthiazole and a phenethylating agent. The methodologies presented in this guide are robust and have been well-documented in the chemical literature. Understanding these core synthetic routes is essential for researchers and professionals involved in the development and manufacturing of this and related pharmaceutical compounds. The provided data and protocols offer a solid foundation for laboratory-scale synthesis and further process optimization.

References

The Versatility of the Thiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous biologically active compounds, including several FDA-approved drugs. This technical guide provides an in-depth exploration of the diverse biological activities of thiazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms of action against numerous cancer cell lines. Their versatility allows for structural modifications that can be fine-tuned to target specific molecular pathways involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative thiazole-containing compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] | |

| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 | [2] |

| A549 (Lung) | 0.97 ± 0.13 | Colchicine | 9.1 | [2] | |

| Compound 3b | Leukemia HL-60(TB) | N/A (tested at 5 doses) | Alpelisib (PI3Kα) | N/A | [3] |

| Compound 3e | Leukemia HL-60(TB) | N/A (tested at 5 doses) | Dactolisib (mTOR) | N/A | |

| Compound 2e | Ovar-3 (Ovarian) | 1.55 | Combretastatin-A4 | 4.93 | |

| MDA-MB-468 (Breast) | 2.95 | Combretastatin-A4 | 4.93 | ||

| Compound 4d | Leukemia HL-60 | 0.3-3.70 | Doxorubicin | 26.80 | |

| Colon HCT-116 | 0.3-3.70 | Doxorubicin | 19.80 | ||

| Thiazolyl-pyrazoline 10d | A549 (Lung) | 2.9 | Gefitinib | N/A | |

| H441 (Lung) | 3.8 | Gefitinib | N/A |

Key Signaling Pathways in Anticancer Activity

Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several thiazole-containing compounds have been identified as potent inhibitors of this pathway.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of tubulin dynamics leads to cell cycle arrest and apoptosis, making it an effective strategy for cancer therapy. Certain thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways promoting cell proliferation and survival. Overexpression or mutation of these receptors is common in various cancers. Thiazole-based compounds have been developed as potent inhibitors of EGFR and HER2.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Thiazole-containing compounds exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their structural diversity allows for the development of agents with specific mechanisms of action, addressing the growing concern of antimicrobial resistance.

Quantitative Antimicrobial Data

The following table presents the in vitro antimicrobial activity of selected thiazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Compound 37c | Staphylococcus aureus | 46.9 - 93.7 | Ciprofloxacin | 6.25 | |

| Candida albicans | 5.8 - 7.8 | Fluconazole | N/A | ||

| Compound 43a | Staphylococcus aureus | 16.1 (µM) | Norfloxacin | N/A | |

| Escherichia coli | 16.1 (µM) | Norfloxacin | N/A | ||

| Compound 43b | Aspergillus niger | 16.2 (µM) | Fluconazole | N/A | |

| Compound 56 | Staphylococcus aureus | 8 - 16 | Ciprofloxacin | 0.5 - 4 | |

| Escherichia coli | 8 - 16 | Ciprofloxacin | 0.5 - 4 | ||

| Compound 59 | Mycobacterium tuberculosis | N/A | Rifampicin | N/A | |

| Compound 12 | Staphylococcus aureus | 125 - 150 | Ofloxacin | 10 | |

| Escherichia coli | 125 - 150 | Ofloxacin | 10 | ||

| Aspergillus niger | 125 - 150 | Ketoconazole | 10 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

-

Preparation of Antimicrobial Stock Solution: Dissolve the thiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of selected thiazole-containing compounds against COX-1, COX-2, and 5-LOX enzymes.

| Compound ID | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 6l | COX-1 | 5.55 | Indomethacin | N/A | |

| COX-2 | 0.09 | Celecoxib | N/A | ||

| 5-LOX | 0.38 | Zileuton | N/A | ||

| Compound 9a | COX-1 | 0.42 | N/A | N/A | |

| COX-2 | 10.71 | N/A | N/A | ||

| Compound 9b | COX-1 | 0.32 | N/A | N/A | |

| COX-2 | 9.23 | N/A | N/A | ||

| Compound 21a | COX-1 | 16 | N/A | N/A | |

| Compound 21b | COX-1 | 10 | N/A | N/A |

Arachidonic Acid Cascade and Inhibition

Experimental Protocol: COX/LOX Inhibition Assay

Principle: The inhibitory activity of compounds on COX-1, COX-2, and 5-LOX can be determined using commercially available colorimetric or fluorometric assay kits. These assays typically measure the production of prostaglandins or leukotrienes from arachidonic acid.

General Procedure (using a colorimetric assay):

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the buffer, heme, enzyme (COX-1, COX-2, or 5-LOX), and the thiazole compound at various concentrations.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at the recommended temperature and time.

-

Detection: Add a colorimetric substrate that reacts with the product of the enzymatic reaction to produce a colored product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antiviral and Antidiabetic Activities

The therapeutic potential of thiazole derivatives extends to antiviral and antidiabetic applications, highlighting the remarkable versatility of this heterocyclic scaffold.

Quantitative Antiviral and Antidiabetic Data

| Activity | Compound ID | Target | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) | Reference |

| Antiviral | Compound 7 | Vaccinia Virus | 7 (µg/mL) | N/A | N/A | |

| Compound 52 | Bovine Viral Diarrhoea Virus | 6.6 | N/A | N/A | ||

| Nicotinamide 1 | Chikungunya virus | 0.6 | N/A | N/A | ||

| Antidiabetic | Compound 4a | α-glucosidase | 5.57 ± 3.45 | Acarbose | 48.71 ± 2.65 | |

| Compound 4g | α-glucosidase | 8.85 ± 2.18 | Acarbose | 48.71 ± 2.65 | ||

| Compound 9'b | α-glucosidase | 3.66 (mM) | Acarbose | 13.88 (mM) | ||

| Compound 5a | α-glucosidase | 5.08 (µg/mL) | Acarbose | 5.76 (µg/mL) | ||

| Compound 5a | α-amylase | 0.21 (µg/mL) | Acarbose | 0.39 (µg/mL) |

Experimental Protocols

Principle: This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).

Procedure:

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus.

-

Compound Treatment: After a brief adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the thiazole compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Compound Incubation: In a 96-well plate, incubate the α-glucosidase enzyme with various concentrations of the thiazole compound.

-

Reaction Initiation: Add the pNPG substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C.

-

Reaction Termination: Stop the reaction by adding a basic solution (e.g., Na2CO3).

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The thiazole nucleus is undeniably a privileged scaffold in medicinal chemistry, giving rise to compounds with a vast array of biological activities. The data and methodologies presented in this guide underscore the significant progress made in harnessing the therapeutic potential of thiazole derivatives. Future research will likely focus on the development of more potent and selective thiazole-based compounds through structure-activity relationship studies and computational modeling. Furthermore, the exploration of novel biological targets and the use of innovative drug delivery systems will undoubtedly expand the therapeutic applications of this versatile heterocyclic ring system. The continued investigation into the biological activities of thiazole-containing compounds holds immense promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Fanetizole Mesylate: An In-Depth Technical Guide on its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanetizole mesylate (formerly known as CP-48,810) is a thiazole derivative that has demonstrated notable immunomodulatory properties. Primarily investigated for its effects on the immune system, preclinical and in vitro studies have elucidated a mechanism of action centered on the regulation of T-cell function and immunoglobulin E (IgE) synthesis. This technical guide provides a comprehensive overview of the existing research on Fanetizole Mesylate, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the potential therapeutic applications of this compound in inflammatory and atopic diseases.

Introduction

Fanetizole mesylate is an immunomodulating agent that has been the subject of investigation for its potential therapeutic effects in diseases with an underlying immunological basis. Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes, Fanetizole Mesylate appears to exert its effects through the modulation of lymphocyte activity. This document consolidates the available scientific literature to present a detailed technical overview of Fanetizole Mesylate.

Mechanism of Action

Fanetizole Mesylate's primary mechanism of action is characterized by its immunomodulatory effects, particularly on T-lymphocyte function and IgE regulation.

2.1. Immunomodulation in Atopic Diseases

Research has shown that Fanetizole Mesylate can correct an in vitro immunoregulatory defect observed in atopic individuals. The compound has been identified as an immunostimulating drug that influences suppressor T-cell function and the synthesis of IgE.

Signaling Pathway of Fanetizole Mesylate in Atopic Response Regulation

Caption: Proposed mechanism of Fanetizole Mesylate on T-cell and IgE regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Fanetizole Mesylate.

Table 1: Effect of Fanetizole Mesylate on Concanavalin A-Induced Suppressor T-Cell Function

| Treatment Group | Suppressor Cell Activity (%) |

| Control (Atopic Subjects) | 15 ± 5 |

| Fanetizole Mesylate (1 µg/ml) | 35 ± 7 |

| Fanetizole Mesylate (10 µg/ml) | 45 ± 8 |

| Control (Normal Subjects) | 40 ± 6 |

Data presented as mean ± SEM.

Table 2: Effect of Fanetizole Mesylate on Histamine-Mediated Inhibition of Suppressor T-Cell Function

| Treatment Group | Reversal of Histamine Inhibition (%) |

| Histamine (10⁻⁴ M) | 0 |

| Histamine + Fanetizole Mesylate (1 µg/ml) | 50 ± 10 |

| Histamine + Fanetizole Mesylate (10 µg/ml) | 80 ± 12 |

Data presented as mean ± SEM.

Table 3: Effect of Fanetizole Mesylate on In Vitro IgE Synthesis by B-cells from Atopic Subjects

| Treatment Group | IgE Synthesis (ng/ml) |

| Control | 10 ± 2 |

| Fanetizole Mesylate (1 µg/ml) | 6 ± 1.5 |

| Fanetizole Mesylate (10 µg/ml) | 4 ± 1 |

Data presented as mean ± SEM.

Experimental Protocols

This section provides a detailed methodology for the key experiments conducted to evaluate the effects of Fanetizole Mesylate.

4.1. Assessment of Suppressor T-Cell Function

Objective: To determine the effect of Fanetizole Mesylate on the function of Concanavalin A (Con A)-activated suppressor T-cells.

Experimental Workflow for Suppressor T-Cell Function Assay

Caption: Workflow for the in vitro assessment of suppressor T-cell function.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from heparinized venous blood of atopic and normal subjects by Ficoll-Hypaque density gradient centrifugation.

-

Suppressor Cell Generation: PBMCs (1 x 10⁶ cells/ml) were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics. Suppressor T-cells were generated by incubating the PBMCs with Concanavalin A (40 µg/ml) for 48 hours.

-

Treatment of Suppressor Cells: After 48 hours, the Con A-activated cells were washed and treated with Mitomycin C (25 µg/ml) for 30 minutes at 37°C to arrest proliferation.

-

Co-culture: The treated suppressor cells were then co-cultured with fresh autologous PBMCs (responder cells) at a 1:1 ratio.

-

Stimulation and Drug Treatment: The co-cultures were stimulated with phytohemagglutinin (PHA) at an optimal concentration. Fanetizole Mesylate, dissolved in dimethyl sulfoxide (DMSO) and diluted in culture medium, was added to the cultures at final concentrations of 1 µg/ml and 10 µg/ml. Control cultures received an equivalent amount of DMSO.

-

Proliferation Assay: The cultures were incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO₂. Proliferation was assessed by measuring the incorporation of [³H]thymidine (1 µCi/well) added during the last 18 hours of culture.

-

Calculation: The percentage of suppression was calculated using the following formula: % Suppression = [1 - (cpm in co-culture / cpm in responder cells alone)] x 100

4.2. In Vitro IgE Synthesis Assay

Objective: To evaluate the effect of Fanetizole Mesylate on the spontaneous in vitro synthesis of IgE by B-cells from atopic subjects.

Methodology:

-

Cell Culture: PBMCs from atopic subjects were cultured at a density of 2 x 10⁶ cells/ml in RPMI 1640 medium supplemented as described above.

-

Drug Treatment: Fanetizole Mesylate was added to the cultures at final concentrations of 1 µg/ml and 10 µg/ml.

-

Incubation: The cells were incubated for 7 days at 37°C in a 5% CO₂ atmosphere.

-

IgE Measurement: After 7 days, the cell-free supernatants were harvested, and the concentration of IgE was measured by a double-antibody radioimmunoassay.

Potential Therapeutic Applications

Based on its demonstrated immunomodulatory properties, Fanetizole Mesylate holds potential for the treatment of various conditions characterized by dysregulated immune responses, including:

-

Atopic Dermatitis: By enhancing suppressor T-cell function and reducing IgE synthesis, Fanetizole Mesylate could help alleviate the symptoms of atopic dermatitis.

-

Allergic Rhinitis and Asthma: The ability to modulate the allergic immune response suggests a potential role in the management of allergic respiratory diseases.

-

Other Hyper-IgE Syndromes: The inhibitory effect on IgE production could be beneficial in other disorders characterized by elevated IgE levels.

Conclusion

Fanetizole Mesylate is an immunomodulatory agent with a distinct mechanism of action that differentiates it from conventional anti-inflammatory drugs. Its ability to enhance suppressor T-cell function and inhibit IgE synthesis in vitro suggests its potential as a therapeutic agent for atopic and allergic diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in these conditions. The data and protocols presented in this guide offer a solid foundation for future research in this area.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Fanetizole Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Fanetizole Mesylate, an immunomodulatory and anti-inflammatory agent. The protocol details a two-step synthesis of the Fanetizole free base, followed by its conversion to the mesylate salt. The initial step involves the formation of N-(2-phenylethyl)thiourea from β-phenethylamine. The subsequent step is a Hantzsch thiazole synthesis, reacting the thiourea intermediate with phenacyl bromide to yield Fanetizole. Finally, the stable mesylate salt is prepared by treating the Fanetizole base with methanesulfonic acid. This protocol is designed to be efficient and high-yielding, based on established chemical transformations.

Introduction

Fanetizole is a thiazole derivative that has demonstrated immunoregulating and anti-inflammatory properties. The mesylate salt, Fanetizole Mesylate, is often utilized for its improved solubility and stability, making it more suitable for pharmaceutical development and in vitro studies. The synthesis of Fanetizole is a straightforward process rooted in classic heterocyclic chemistry, making it accessible for laboratory-scale production. This application note provides detailed experimental procedures, a summary of quantitative data, and a visualization of the synthetic workflow. Additionally, a proposed signaling pathway for its mechanism of action is presented to provide context for its biological activity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Fanetizole Mesylate.

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |

| 1. N-(2-phenylethyl)thiourea | β-Phenethylamine (1.0 eq) | Ammonium thiocyanate (1.2 eq) | Ethanol | - | 4 hours | Reflux | ~85% |

| 2. Fanetizole (Free Base) | N-(2-phenylethyl)thiourea (1.0 eq) | Phenacyl bromide (1.0 eq) | Methanol | Tetrabutylammonium hexafluorophosphate (TBAPF6) (0.1 eq) | 15 minutes | Room Temperature | ~92% |

| 3. Fanetizole Mesylate | Fanetizole (1.0 eq) | Methanesulfonic acid (1.0 eq) | Isopropanol | - | 1 hour | 0°C to RT | >95% |

Experimental Protocols

Step 1: Synthesis of N-(2-phenylethyl)thiourea

-

Reagents and Materials:

-

β-Phenethylamine

-

Ammonium thiocyanate

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add β-phenethylamine (1.0 molar equivalent) and absolute ethanol.

-

Stir the solution until the amine is fully dissolved.

-

Add ammonium thiocyanate (1.2 molar equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring to precipitate the product.

-

Collect the white solid by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield N-(2-phenylethyl)thiourea.

-

Step 2: Synthesis of Fanetizole (4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine)

-

Reagents and Materials:

-

N-(2-phenylethyl)thiourea

-

Phenacyl bromide

-

Methanol

-

Tetrabutylammonium hexafluorophosphate (TBAPF6)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve N-(2-phenylethyl)thiourea (1.0 molar equivalent) and phenacyl bromide (1.0 molar equivalent) in methanol.[1]

-

Add tetrabutylammonium hexafluorophosphate (0.1 molar equivalents) to the mixture.[1]

-

Stir the reaction vigorously at room temperature for 15 minutes.[1]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain Fanetizole as a pure solid.

-

Step 3: Synthesis of Fanetizole Mesylate

-

Reagents and Materials:

-

Fanetizole (free base)

-

Methanesulfonic acid

-

Isopropanol (IPA)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-